2-Dodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
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Overview
Description
2-Dodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is an organic compound that belongs to the class of benzo[b]benzo[4,5]thieno[2,3-d]thiophenes. These compounds are known for their unique structural features, which include fused thiophene and benzene rings. This particular compound is characterized by the presence of a dodecyl group, which enhances its solubility in organic solvents and its ability to form thin films. It is primarily used in the field of organic electronics due to its semiconducting properties.
Preparation Methods
The synthesis of 2-Dodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves a multi-step process. One common method includes the Friedel-Crafts acylation of benzo[b]benzo[4,5]thieno[2,3-d]thiophene, followed by the reduction of the resulting ketone group. The acylation step is usually carried out using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reduction step can be performed using hydrazine hydrate as the reducing agent .
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Dodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of sulfoxides or sulfones.
Substitution: Electrophilic substitution reactions can occur at the benzene rings, allowing for the introduction of various substituents. Common reagents for these reactions include halogens and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce halogen or nitro groups.
Scientific Research Applications
2-Dodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has several scientific research applications, particularly in the field of organic electronics. It is used as a semiconductor material in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs) . Its high solubility in organic solvents and ability to form highly crystalline thin films make it an attractive material for these applications. Additionally, it is used in the development of sensors and other optoelectronic devices due to its excellent charge transport properties.
Mechanism of Action
The mechanism by which 2-Dodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene exerts its effects in electronic devices is primarily related to its semiconducting properties. The compound facilitates charge transport through its π-conjugated system, allowing for efficient movement of electrons and holes. This charge transport is crucial for the operation of OFETs, OLEDs, and OPVs. The molecular targets and pathways involved include the π-π stacking interactions between the molecules, which enhance charge mobility and stability .
Comparison with Similar Compounds
2-Dodecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene can be compared with other similar compounds such as:
Benzo[b]benzo[4,5]thieno[2,3-d]thiophene (BTBT): This compound lacks the dodecyl group, resulting in lower solubility and film-forming ability compared to this compound.
Dithieno[3,2-b2′,3′-d]thiophene (DTT): DTT is another thiophene-based compound used in organic electronics.
Dinaphtho[2,3-b2′,3′-f]thieno[3,2-b]thiophene (DNTT): This compound is used in similar applications but has a more complex structure, which can affect its charge transport properties and stability.
The uniqueness of this compound lies in its combination of high solubility, excellent film-forming ability, and superior charge transport properties, making it a valuable material for various organic electronic applications.
Properties
Molecular Formula |
C26H32S2 |
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Molecular Weight |
408.7 g/mol |
IUPAC Name |
2-dodecyl-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C26H32S2/c1-2-3-4-5-6-7-8-9-10-11-14-20-17-18-22-24(19-20)28-25-21-15-12-13-16-23(21)27-26(22)25/h12-13,15-19H,2-11,14H2,1H3 |
InChI Key |
WUBNDWNLTKQZKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3 |
Origin of Product |
United States |
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